
Indoaniline
Overview
Description
Indoaniline is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dye Chemistry
Indoaniline is primarily known for its role in the production of dyes, especially in the textile and cosmetic industries. The compound is used to synthesize various indo dyes , which are characterized by their vibrant colors and stability.
Synthesis of Indo Dyes
Recent advancements have highlighted eco-friendly methods for synthesizing indo dyes using biocatalysts. For instance, a study demonstrated the use of a bacterial laccase enzyme from Bacillus subtilis to mediate oxidative cross-coupling reactions between 1,4-phenylenediamine and other substrates, achieving yields between 64% and 98% . This method not only enhances yield but also reduces environmental impact compared to traditional chemical synthesis.
Substrate | Yield (%) |
---|---|
1,4-Phenylenediamine | 64 |
4-Aminophenol | 75 |
2,5-Diaminotoluene | 98 |
Hair Dyes
This compound is also utilized in hair dye formulations due to its stability and colorfastness. A patented formulation describes a storage-stable dye solution that combines indophenol and this compound dyes for effective hair coloring . This application is particularly relevant in the cosmetic industry, where long-lasting results are essential.
Materials Science
In materials science, this compound derivatives have been explored for their potential in creating advanced materials with specific optical properties.
Optical Recording Media
A notable application involves the development of transparent recording media using this compound metal complexes. These materials can be used in optical recording technologies, enhancing the efficiency of data storage systems . The transparent nature of these complexes allows for improved light transmission, making them suitable for various optical applications.
Biomedical Applications
This compound has garnered attention in the biomedical field for its potential use in drug delivery systems and as a bioorthogonal reaction partner.
Bioorthogonal Chemistry
This compound derivatives can participate in bioorthogonal reactions, which are crucial for labeling biomolecules without interfering with biological processes. These reactions have been applied in drug delivery systems and imaging techniques, facilitating targeted therapies in cancer treatment .
Case Study: Eco-Friendly Dye Production
A study conducted on the enzymatic synthesis of indo dyes highlighted significant improvements over traditional methods. The use of bacterial laccase not only provided high yields but also minimized hazardous waste production, showcasing a sustainable approach to dye manufacturing .
Case Study: Optical Media Development
Research into this compound metal complexes demonstrated their effectiveness as components in transparent recording media. This innovation could lead to advancements in optical data storage technologies, making them more efficient and reliable .
Chemical Reactions Analysis
Photochemical Reaction Dynamics
Phenol blue (PB), an indoaniline dye, demonstrates ultrafast photochemical behavior :
Mechanistic Pathway
-
Photoexcitation to S₁ Franck-Condon region
-
Nonadiabatic transition to S₀ via conical intersection (110–120 fs)
-
Bifurcation into:
-
Reverse pathway (return to original configuration)
-
Forward pathway (structural rearrangement)
-
Parameter | Value |
---|---|
Ground-state recovery time | 200–300 fs |
Coherent vibration frequency | 43 cm⁻¹ |
Branching ratio (Reverse:Forward) | ≈1:1 |
Computational methods (CASSCF/TSH) reveal the S₁/S₀ conical intersection governs the sub-200 fs dynamics .
Host-Guest Interactions
This compound-calixarene hybrids show selective metal-ion binding:
Derivative | Cavity Structure | Ca²⁺ Response |
---|---|---|
1,3-bis-indoaniline (5 ) | Asymmetric (C₁ symmetry) | Strong encapsulation |
1,2-bis-indoaniline (4 ) | Symmetric (C₂ axis) | No response |
The asymmetric cavity in 5 enables selective Ca²⁺ coordination via quinoneimine carbonyl groups .
Solvatochromic Behavior
PB’s absorption spectrum varies significantly with solvent polarity:
Solvent | λₘₐₓ (nm) Shift |
---|---|
Hexane | ~550 nm |
Methanol | ~630 nm |
This polarity-dependent shift arises from charge-transfer character in the excited state .
Reaction Optimization Considerations
While not directly studied for this compound, related optimization strategies include:
These methods could be adapted for improving this compound synthesis yields or photostability.
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing Indoaniline derivatives with ion-selective properties?
- Methodological Answer : Synthesis involves introducing functional groups like mono aza-crown ether moieties to the this compound core to enable ion complexation. Key steps include:
- Condensation reactions under controlled pH to attach the crown ether group .
- Purification via column chromatography to isolate the chromoionophore .
- Validation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Relevance : This approach enables selective binding with alkali or transition metals, critical for optical sensing applications.
Q. How should researchers characterize the optical properties of this compound-based chromoionophores?
- Methodological Answer : Use UV-Vis spectroscopy and fluorescence spectroscopy to monitor absorption/emission shifts during ion binding.
- Prepare solutions with varying ion concentrations (e.g., Na⁺, K⁺, Mg²⁺) to quantify selectivity .
- Compare spectral data with reference compounds lacking the aza-crown ether group to isolate ion-specific effects .
- Note : Solvent polarity and temperature must be standardized to ensure reproducibility.
Q. What experimental designs are recommended for assessing this compound’s stability under varying environmental conditions?
- Methodological Answer :
- Conduct accelerated degradation studies by exposing compounds to UV light, heat (40–80°C), and acidic/alkaline conditions.
- Monitor decomposition via HPLC or spectrophotometric time-course analyses .
- Use control samples with stabilizers (e.g., antioxidants) to identify degradation pathways .
Advanced Research Questions
Q. How can researchers optimize the ion-binding efficiency of this compound derivatives for trace metal detection?
- Methodological Answer :
- Employ chelate effect principles by modifying the crown ether cavity size (e.g., 12-crown-4 vs. 15-crown-5) to match target ion radii .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) .
- Validate selectivity via competitive binding assays with mixed-ion solutions .
Q. What strategies resolve contradictions in reported optical absorption maxima of this compound derivatives across studies?
- Methodological Answer :
- Replicate experiments under standardized conditions (solvent, concentration, pH) to isolate variables .
- Perform density functional theory (DFT) calculations to predict electronic transitions and compare with empirical data .
- Analyze potential impurities (e.g., unreacted intermediates) via LC-MS to rule out interference .
Q. How can this compound’s dual functionality (ion sensing and optical data storage) be systematically investigated?
- Methodological Answer :
- Design a two-phase study:
Ion sensing : Measure spectral shifts during ion binding using stopped-flow spectroscopy for kinetic analysis .
Optical recording : Test laser-induced photochromic responses in thin-film matrices (e.g., PMMA) .
- Use multivariate analysis to correlate structural modifications (e.g., substituent electronegativity) with performance metrics .
Q. What frameworks ensure ethical and feasible research questions in this compound studies?
- Methodological Answer : Apply the FINER criteria :
- Feasible : Align scope with available instrumentation (e.g., access to synchrotron facilities for X-ray crystallography) .
- Novel : Explore understudied applications (e.g., this compound in bioimaging or molecular logic gates) .
- Ethical : Address toxicity risks by referencing safety protocols for handling aromatic amines (e.g., PPE, fume hoods) .
Q. Data Presentation and Contradiction Analysis
Q. How should researchers present conflicting data on this compound’s ion-binding kinetics?
- Methodological Answer :
- Use comparative tables to highlight discrepancies in rate constants, activation energies, or solvent effects .
- Discuss potential sources of error (e.g., instrument calibration drift, non-standardized ion concentrations) .
- Propose follow-up experiments, such as ultrafast spectroscopy, to resolve ambiguities .
Q. What statistical approaches validate the reproducibility of this compound’s photostability data?
- Methodological Answer :
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(4-aminophenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H10N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8H,13H2 |
InChI Key |
AQGWPXKACQPGDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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